cis-3-Boc-amino-tetrahydro-pyran-4-carboxylic acid
CAS No.:
Cat. No.: VC17947603
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO5 |
|---|---|
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-6-16-5-4-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
| Standard InChI Key | TXFHSATYMSUPRM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1COCCC1C(=O)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a six-membered tetrahydropyran ring system with a cis configuration between the Boc-protected amino group at position 3 and the carboxylic acid moiety at position 4. The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine, enhancing stability during synthetic manipulations.
Key Structural Features:
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Tetrahydropyran Core: A partially saturated oxygen-containing heterocycle that imposes conformational rigidity.
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Boc-Amino Group: Introduces steric bulk and protects the amine from undesired reactions during synthesis.
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Carboxylic Acid: Enables further functionalization via amidation, esterification, or coupling reactions.
Molecular Formula and Weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₅ |
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | (3S,4S)-3-[(tert-butoxycarbonyl)amino]oxane-4-carboxylic acid |
| CAS Registry Number | 1006891-33-3 |
| PubChem CID | 50999078 |
The stereochemistry (cis configuration) is critical for its biological interactions and synthetic utility, as it dictates spatial alignment in target binding sites.
Synthesis and Characterization
Synthetic Routes
The synthesis of cis-3-Boc-amino-tetrahydro-pyran-4-carboxylic acid typically involves multi-step sequences to establish the tetrahydropyran ring, introduce stereochemistry, and protect functional groups.
Step 1: Ring Formation
Cyclization of γ-hydroxy olefins or diols under acidic or oxidative conditions generates the tetrahydropyran scaffold. For example, hydroalkoxylation of 4-pentenoic acid derivatives using Brønsted acids (e.g., HCl) yields the cyclic ether backbone.
Step 2: Amino Group Functionalization
The amine at position 3 is introduced via reductive amination or nucleophilic substitution. Subsequent Boc protection employs di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to form the carbamate.
Step 3: Carboxylic Acid Retention
Oxidation or hydrolysis of ester intermediates at position 4 yields the free carboxylic acid. Stereochemical control is achieved using chiral catalysts or resolution techniques.
Analytical Characterization
Orthogonal methods validate purity and structure:
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HPLC: Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/acetonitrile) confirms >98% purity.
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NMR Spectroscopy:
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¹H NMR (D₂O, 400 MHz): δ 1.38 (s, 9H, Boc CH₃), 3.45–4.10 (m, 4H, pyran ring H), 4.85 (d, 1H, NH).
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¹³C NMR: δ 28.2 (Boc CH₃), 80.5 (Boc C-O), 176.8 (COOH).
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Mass Spectrometry: ESI-MS ([M+H]⁺ calc’d 246.17, observed 246.18).
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water (2.1 mg/mL at 25°C).
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Stability: Stable at −20°C under inert gas (N₂/Ar). Susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions.
Thermodynamic Data:
| Property | Value |
|---|---|
| LogP (Octanol/Water) | 1.2 |
| pKa (Carboxylic Acid) | 3.8 |
| Melting Point | 158–160°C (dec.) |
Applications in Pharmaceutical Research
Peptidomimetic Design
The compound’s constrained pyran ring mimics peptide β-turn structures, enabling the development of protease-resistant peptidomimetics. For example, derivatives have been incorporated into angiotensin-converting enzyme (ACE) inhibitors to enhance metabolic stability.
Drug Intermediate
As a bifunctional building block, it facilitates the synthesis of:
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Kinase Inhibitors: The carboxylic acid forms amides with heterocyclic amines, targeting ATP-binding pockets.
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GPCR Ligands: Conformational restriction improves selectivity for serotonin and adrenergic receptors.
Case Study: IRAK-4 Inhibition
In a 2023 study, cis-3-Boc-amino-tetrahydro-pyran-4-carboxylic acid was coupled to a pyrimidine scaffold to create potent IRAK-4 inhibitors (IC₅₀ = 12 nM). The Boc group was later removed to yield a primary amine for salt formation, enhancing solubility.
| Quantity | Price (USD) |
|---|---|
| 100 mg | $304.90 |
| 1 g | $893.90 |
Suppliers include Aladdin Scientific (Cat. No. C348299), with lead times of 8–12 weeks due to custom synthesis requirements .
Future Directions
Computational Modeling
Molecular dynamics simulations predict that substituting the Boc group with photo-labile protections (e.g., nitroveratryl) could enable light-activated drug delivery systems.
Green Synthesis
Efforts to optimize atom economy (e.g., catalytic asymmetric cyclization) aim to reduce waste in large-scale production.
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